
2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C10H11NO6. It is a derivative of benzoic acid, characterized by the presence of hydroxyl, isopropoxy, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid typically involves a multi-step process. One common method starts with 2-hydroxy-4-nitrobenzoic acid as the precursor. The hydroxyl group at the 3-position is then alkylated using isopropyl iodide in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The resulting intermediate is then hydrolyzed to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
化学反应分析
Types of Reactions
2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-hydroxy-3-isopropoxy-4-nitrobenzaldehyde or this compound.
Reduction: Formation of 2-hydroxy-3-isopropoxy-4-aminobenzoic acid.
Substitution: Formation of 2-hydroxy-3-methoxy-4-nitrobenzoic acid.
科学研究应用
2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzoic acid derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.
作用机制
The mechanism of action of 2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects or toxicity.
相似化合物的比较
Similar Compounds
2-Hydroxy-4-nitrobenzoic acid: Lacks the isopropoxy group, making it less lipophilic.
3-Hydroxy-4-nitrobenzoic acid: Differs in the position of the hydroxyl group, affecting its reactivity and biological activity.
2-Hydroxy-3-methoxy-4-nitrobenzoic acid: Contains a methoxy group instead of an isopropoxy group, influencing its chemical properties.
Uniqueness
2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid is unique due to the presence of the isopropoxy group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature may contribute to its distinct reactivity and biological activity compared to similar compounds .
属性
分子式 |
C10H11NO6 |
|---|---|
分子量 |
241.20 g/mol |
IUPAC 名称 |
2-hydroxy-4-nitro-3-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H11NO6/c1-5(2)17-9-7(11(15)16)4-3-6(8(9)12)10(13)14/h3-5,12H,1-2H3,(H,13,14) |
InChI 键 |
GFSQPYNPKPTBAS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=CC(=C1O)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


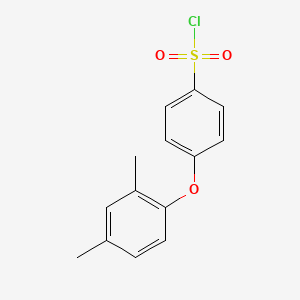
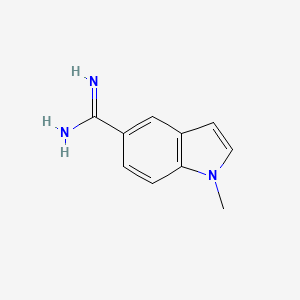



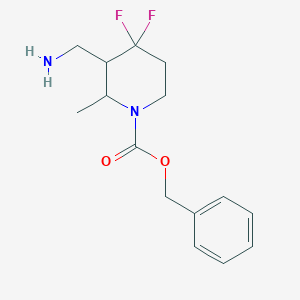
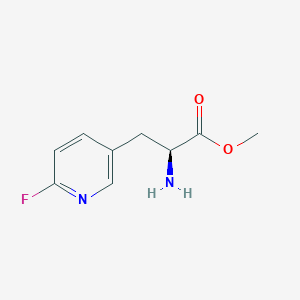
![(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B15220901.png)
![6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B15220902.png)
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one](/img/structure/B15220907.png)
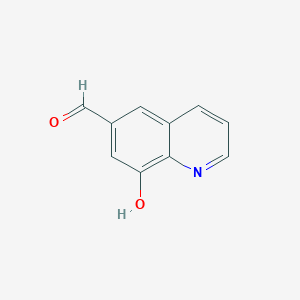
![rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15220933.png)
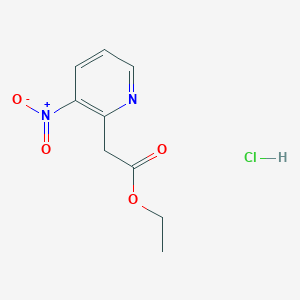
![3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)
